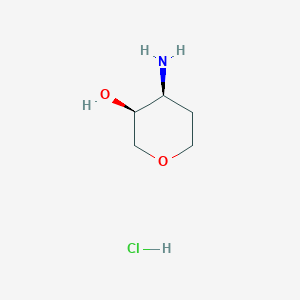

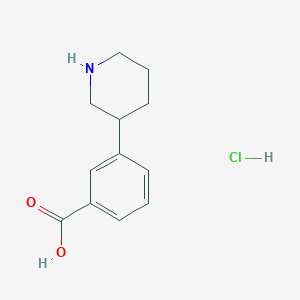

3-(哌啶-3-基)苯甲酸盐酸盐

描述

The compound "3-(Piperidin-3-yl)benzoic acid hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives, which are structurally related to the compound . Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its basicity and ability to participate in various chemical interactions .

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in medicinal chemistry. For instance, a synthetic approach for a selective CB2 receptor agonist involved multiple steps starting from 3-hydroxy-4-iodo benzoic acid, including palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction, chemical resolution, and Wolf–Kishner reaction . Another paper presents a new synthesis method for 1-benzenemethyl piperidine-4-carboxylic acid, which was prepared from N,N-bis(2-hydroxyethyl)amine through a series of reactions including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis . These methods highlight the complexity and creativity required in the synthesis of piperidine-based compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The structure-activity relationship (SAR) studies in the papers reveal that modifications to the piperidine ring or its substituents can significantly affect the potency and selectivity of the compounds. For example, replacing the 2-isoindoline moiety with an indanone moiety in a series of anti-acetylcholinesterase inhibitors did not result in a major loss of potency . Similarly, variations in the substituent on the benzisoxazole ring and the 1-piperidinyl substituents were found to influence the neuroleptic activity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is influenced by the presence of functional groups and the basicity of the nitrogen atom in the piperidine ring. The introduction of different substituents can lead to a substantial increase in anti-acetylcholinesterase activity, as seen with the introduction of a benzylsulfonyl group in one of the studied compounds . The basic nature of the piperidine nitrogen is also highlighted as an important factor for increased activity .

Physical and Chemical Properties Analysis

While the papers do not provide explicit details on the physical and chemical properties of "3-(Piperidin-3-yl)benzoic acid hydrochloride," they do provide insights into the properties of related compounds. For instance, the potency, selectivity, and in vivo duration of action of piperidine derivatives are discussed, which are indicative of their lipophilicity, stability, and ability to cross biological membranes . The selective affinity of certain compounds for acetylcholinesterase over butyrylcholinesterase is also a reflection of their chemical properties and how they interact with biological targets .

科学研究应用

腐蚀抑制: 与 3-(哌啶-3-基)苯甲酸盐酸盐密切相关的胡椒碱衍生物已被研究其作为铁表面的绿色缓蚀剂的有效性。使用 DFT 方法和分子动力学模拟的理论研究表明,这些化合物显示出作为缓蚀剂的潜力,尤其是在酸性环境中 (Belghiti 等,2018)。

合成化学: 已经对与 3-(哌啶-3-基)苯甲酸盐酸盐相关的化合物的合成进行了研究,重点关注它们在受体激动剂活性和其他化学应用中的潜在用途。例如,该化合物的衍生物已被合成为选择性 CB2 受体激动剂 (Luo & Naguib,2012)。

材料科学和化学: 已经探索了基于类似于 3-(哌啶-3-基)苯甲酸盐酸盐的衍生物的杂化化合物的研究。这些研究涉及合成具有药效团片段的化合物,这些化合物可能在材料科学和药学化学中得到应用 (Ivanova,Kanevskaya,& Fedotova,2019)。

有机化学中的功能化: 已经对由 4-(三氟甲基)苯甲酸促进的哌啶的 N-H/α,α,β,β-C(sp3)-H 的直接功能化进行了研究。这项研究有助于开发合成在药学化学中很重要的螺并噁吲哚的方法 (Du 等,2017)。

抗菌研究: 已经对哌啶衍生物(包括类似于 3-(哌啶-3-基)苯甲酸盐酸盐的衍生物)的合成和评估进行了研究,以了解其抗菌活性。这些研究有助于寻找新的抗菌剂 (Ovonramwen,Owolabi,& Oviawe,2019)。

药物开发: 已经探索了苯甲酰胺衍生物(包括类似于 3-(哌啶-3-基)苯甲酸盐酸盐的化合物)的合成,以了解其潜在的抗疲劳作用和其他药物应用 (Wu 等,2014)。

属性

IUPAC Name |

3-piperidin-3-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXUCFMEOAIYIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-3-yl)benzoic acid hydrochloride | |

CAS RN |

2007921-14-2 | |

| Record name | Benzoic acid, 3-(3-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007921-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B3028322.png)

![tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride](/img/structure/B3028326.png)

![(S)-N-((1,4-Diazabicyclo[2.2.2]octan-2-YL)methyl)-8-amino-7-chloro-2,3-dihydrobenzo[B][1,4]dioxine-5-carboxamide](/img/structure/B3028329.png)